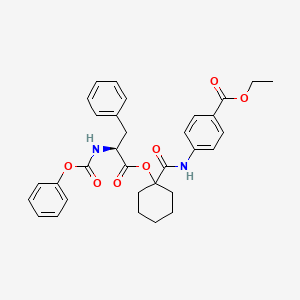
Momelotinib-3,3,5,5-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Momelotinib-3,3,5,5-d4 is a deuterated form of momelotinib, a small molecule inhibitor targeting Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1). This compound is primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated version, this compound, is labeled with deuterium atoms at specific positions, which can enhance its metabolic stability and pharmacokinetic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Momelotinib-3,3,5,5-d4 involves the incorporation of deuterium atoms into the momelotinib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Utilizing advanced purification techniques such as chromatography to isolate the desired deuterated compound.
Análisis De Reacciones Químicas
Types of Reactions: Momelotinib-3,3,5,5-d4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its pharmacological activity.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidized Metabolites: These can include hydroxylated or ketone derivatives.
Reduced Metabolites: These can include alcohol or alkane derivatives.
Substituted Derivatives: These can include halogenated or alkylated products.
Aplicaciones Científicas De Investigación
Momelotinib-3,3,5,5-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of momelotinib.
Biology: Employed in biological studies to investigate the effects of deuterium labeling on the biological activity and metabolism of momelotinib.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the improved properties of the deuterated compound in comparison to the non-deuterated form.
Industry: Applied in the development of more stable and effective pharmaceutical formulations.
Mecanismo De Acción
Momelotinib-3,3,5,5-d4 exerts its effects by inhibiting the activity of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1). These kinases are involved in the signaling pathways that regulate cell growth, differentiation, and immune responses. By inhibiting these kinases, this compound can reduce the proliferation of cancerous cells and alleviate symptoms associated with myelofibrosis .
Comparación Con Compuestos Similares
Ruxolitinib: Another Janus kinase inhibitor used in the treatment of myelofibrosis. Unlike Momelotinib-3,3,5,5-d4, it does not have deuterium labeling.
Fedratinib: A selective Janus kinase 2 inhibitor used for myelofibrosis treatment. It also lacks deuterium labeling.
Pacritinib: A Janus kinase 2 and FLT3 inhibitor used in myelofibrosis treatment, without deuterium labeling.
Uniqueness: this compound is unique due to its deuterium labeling, which can enhance its metabolic stability and pharmacokinetic properties. This can potentially lead to improved efficacy and reduced side effects compared to non-deuterated counterparts .
Propiedades
Fórmula molecular |
C23H22N6O2 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
N-(cyanomethyl)-4-[2-[4-(3,3,5,5-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i13D2,14D2 |
Clave InChI |
ZVHNDZWQTBEVRY-RYIWKTDQSA-N |
SMILES isomérico |
[2H]C1(COCC(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N)([2H])[2H])[2H] |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
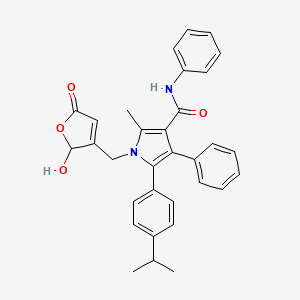
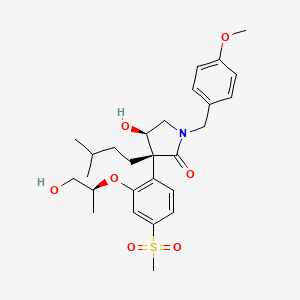
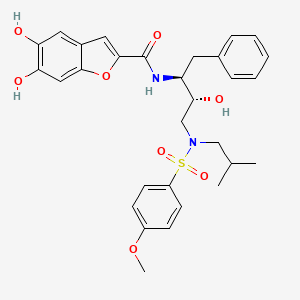

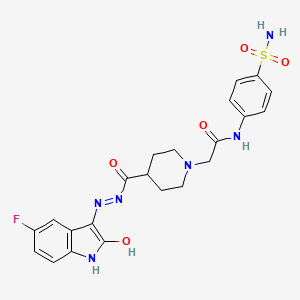
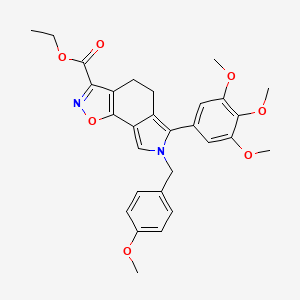
![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12394644.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12394650.png)


